Gadodiamide

Vue d'ensemble

Description

Gadodiamide is a gadolinium-based contrast agent (GBCA) used with contrasted magnetic resonance imaging (MRI) to detect and visualize lesions and abnormal vascularity . It is used in MRI procedures to assist in the visualization of blood vessels . It provides contrast enhancement and facilitates visualization of abnormal structures or lesions in various parts of the body including the central nervous system (CNS) .

Synthesis Analysis

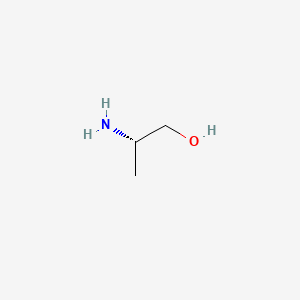

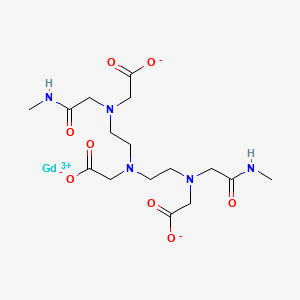

Gadodiamide is a complex of gadolinium (Gd), whose structure presents two carboxylate groups of diethylenetriaminepentaacetic acid (DTPA) substituted by two amide groups (BMA) . The use of liposomes as carriers of gadodiamide (Gd–DTPA–BMA) has shown great potential for cancer therapy .

Molecular Structure Analysis

The molecular formula of Gadodiamide is C16H26GdN5O8 . It is a complex of gadolinium (Gd), whose structure presents two carboxylate groups of diethylenetriaminepentaacetic acid (DTPA) substituted by two amide groups (BMA) .

Chemical Reactions Analysis

Gadodiamide is a paramagnetic agent with unpaired electron spins which generate a local magnetic field . It is used in combination with magnetic resonance imaging (MRI) to allow blood vessels, organs, and other non-bony tissues to be seen more clearly on the MRI .

Physical And Chemical Properties Analysis

The molecular weight of Gadodiamide is 573.66 . It is soluble in DMSO .

Applications De Recherche Scientifique

Magnetic Resonance Imaging (MRI) Contrast Agent

Gadodiamide is primarily used as a contrast agent in MRI scans . It enhances the contrast in the images, making it easier for doctors to detect abnormalities. Over 500 million doses have been administered worldwide .

Pharmacokinetics and Toxicity Studies

Gadodiamide has been extensively studied for its pharmacokinetics and potential toxicity in both humans and laboratory animals . These studies are crucial for understanding how the compound is distributed and excreted in the body, and for assessing any potential risks associated with its use .

Nephrogenic Systemic Fibrosis Research

Research has documented the retention of gadolinium, the active component of Gadodiamide, in tissues long after exposure . This has led to the discovery of a disease termed nephrogenic systemic fibrosis, which is found in patients with impaired renal function .

Blood-Brain Barrier Studies

Gadodiamide has been used in studies investigating the blood-brain barrier . In these studies, mice were given multiple intravenous applications of Gadodiamide, and the effects on the blood-brain barrier were observed .

Gadolinium Retention Research

Gadodiamide has been associated with higher skin gadolinium retention than other contrast agents . This has implications for understanding the long-term effects of gadolinium-based contrast agents on the body .

Pro-Fibrotic Potential Studies

Gadodiamide has been shown to have a more prominent pro-fibrotic potential, leading to an increase in certain markers such as Collagen 1α, CTGF, TGFβ, αSMA, and IL-6 . This suggests that Gadodiamide may play a role in fibrotic diseases .

Mécanisme D'action

Target of Action

Gadodiamide, also known as Omniscan, is a gadolinium-based contrast agent (GBCA) primarily used in magnetic resonance imaging (MRI) procedures to assist in the visualization of blood vessels . Its primary targets are the lesions with abnormal vascularity in the brain (intracranial lesions), spine, and associated tissues, and the body (including the thoracic (noncardiac), abdominal, pelvic cavities, and retroperitoneal space) .

Mode of Action

Gadodiamide is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field . The magnetic moment alters the relaxation rates of water protons in its vicinity in the body . This interaction with water protons enhances the contrast in MRI images, facilitating the visualization of abnormal structures or lesions .

Biochemical Pathways

Gadodiamide has been shown to interfere with several signaling pathways, such as MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase), PI3K/Akt (phosphoinositide-3-kinase/protein kinase B), and EGFR (epidermal growth factor receptor) signaling . These pathways are involved in the regulation of inflammatory processes, and in cell metabolism, proliferation, growth, and survival .

Pharmacokinetics

The pharmacokinetics of intravenously administered gadodiamide in normal subjects conforms to an open, two-compartment model . The volume of distribution of gadodiamide (200 ± 61 mL/kg) is equivalent to that of extracellular water . Approximately 90% of administered GBCA is excreted in the urine within 24 hours in patients with normal renal function .

Result of Action

The primary result of gadodiamide’s action is the enhancement of MRI images, which aids in the detection and visualization of lesions and abnormal vascularity . Exposure to gbcas like gadodiamide is associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most gbcas .

Action Environment

Environmental factors, such as the patient’s renal function, can influence the action, efficacy, and stability of gadodiamide. For instance, renal dysfunction can lead to increased retention of gadodiamide in the body, potentially leading to nephrogenic systemic fibrosis . Furthermore, the stability of gadodiamide can be influenced by its chemical structure. Linear, non-ionic GBCAs like gadodiamide are less stable than macrocyclic or ionic GBCAs, potentially leading to more gadolinium retention in the brain and thus more likely to cause side effects .

Safety and Hazards

Gadodiamide should be handled with care to avoid dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N5O8.Gd/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHFFEYYPYZMNU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26GdN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019701 | |

| Record name | Gadodiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water, Freely soluble in methanol; soluble in ethyl alcohol; slightly soluble in acetone, chloroform | |

| Record name | GADODIAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

MW 1071.15. Osmolality (37 °C, 0.5 molarity): 789 mOsM/kg water. Viscosity (cP): 2.0 (20 °C), 1.4 (37 °C); density at 20 °C: 1.13; logP (butanol/water): -2.1 /Gadodiamide injection/ | |

| Record name | GADODIAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS RN |

131410-48-5 | |

| Record name | Gadodiamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131410-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadodiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GADODIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84F6U3J2R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GADODIAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

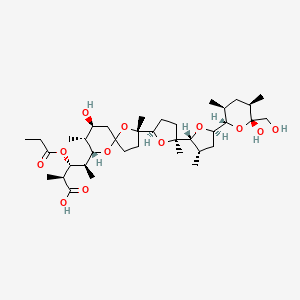

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

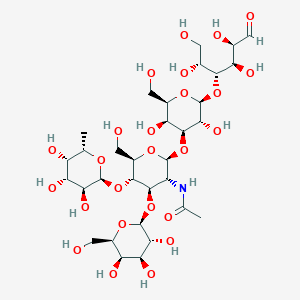

![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)